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Compound of Interest

Compound Name: Abbv-167

Cat. No.: B12424682 Get Quote

Disclaimer: Publicly available information distinguishes between two AbbVie development

candidates designated ABBV-167. The first, Telisotuzumab Vedotin (Teliso-V), is a c-Met-

directed antibody-drug conjugate (ADC) for oncology. The second is a phosphate prodrug of

the BCL-2 inhibitor Venetoclax.[1][2][3][4] This document focuses on Telisotuzumab Vedotin, as

its mechanism of action aligns more closely with the technical requirements of the prompt,

including signaling pathways. Detailed proprietary preclinical toxicology reports for

Telisotuzumab Vedotin are not publicly available; this guide synthesizes information from

published clinical trial data and pharmacological summaries.

Introduction and Mechanism of Action
Telisotuzumab vedotin (Teliso-V) is an antibody-drug conjugate (ADC) developed by AbbVie

that targets c-Met, a receptor tyrosine kinase that is often overexpressed in various solid

tumors, including non-small cell lung cancer (NSCLC).[5][6] Aberrant c-Met activation is

implicated in tumor development and progression.[7] Teliso-V is designed to deliver a potent

cytotoxic agent specifically to cancer cells, thereby minimizing systemic toxicity.[5][8]

The compound consists of three main components:

Antibody: A humanized IgG1κ monoclonal antibody, telisotuzumab (also known as ABT-700),

that specifically binds to the c-Met receptor on the surface of tumor cells.[9][10]

Payload: The small molecule monomethyl auristatin E (MMAE), a potent microtubule-

disrupting agent.[7]
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Linker: A protease-cleavable valine-citrulline linker that connects the MMAE payload to the

antibody.[7][10]

The mechanism of action begins with the antibody component binding to c-Met on expressing

cells.[9] The ADC-receptor complex is then internalized by the cell. Inside the cell, the linker is

cleaved, releasing the MMAE payload.[5] Free MMAE disrupts the microtubule network,

leading to cell cycle arrest and subsequent apoptotic cell death.[7][9]

Signaling Pathway and Drug Delivery
The following diagram illustrates the targeted delivery and intracellular mechanism of action of

Telisotuzumab Vedotin.
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Caption: Mechanism of Action of Telisotuzumab Vedotin.
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Summary of Preclinical Toxicology Findings
While specific IND-enabling toxicology reports are proprietary, information from public sources

indicates that the toxicological profile of Teliso-V was evaluated in animals and was considered

acceptable for human trials.[1][8] Key findings and anticipated toxicities are based on the

individual components of the ADC and observations in clinical studies.
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Toxicological
Finding / Area of
Concern

Species / Context
Summary of
Observation

Source(s)

Embryo-fetal Toxicity Animal (Rat)

Based on the

mechanism of its

MMAE payload,

Teliso-V can cause

fetal harm.

Administration of

MMAE to pregnant

rats resulted in

embryo-fetal mortality

and structural

abnormalities at

exposures similar to

the recommended

clinical dose.

[9]

On-Target

Pharmacology
Animal (Mouse, Dog)

For the venetoclax

prodrug also named

ABBV-167, repeat

dosing in mice and

dogs showed the

expected on-target

pharmacology.

[1]

General Tolerability Clinical

In a Phase I study,

Teliso-V was found to

be well-tolerated at

the recommended

Phase 2 dose.

[8]

Class-Specific Toxicity

(Payload)

Clinical The toxicity profile is

similar to other ADCs

that use MMAE, such

as brentuximab

vedotin. Peripheral

neuropathy is an

[8][11]
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expected class

toxicity.

Observed Clinical

Adverse Events
Human (Phase I/II)

The most common

treatment-related

adverse events (any

grade) observed in

clinical trials include

peripheral sensory

neuropathy, peripheral

edema, fatigue, and

nausea. Grade ≥3

peripheral sensory

neuropathy has been

reported.

[9][10][11][12]

Experimental Protocols
Detailed preclinical protocols for Teliso-V are not publicly available. However, based on

standard practices for ADC development and mentions in the literature, the following

methodologies are representative of the studies conducted.

In Vivo Antitumor Activity Studies
Objective: To determine the efficacy of Teliso-V in reducing tumor growth in animal models.

Methodology:

Model System: Xenograft models using human tumor cell lines with varying levels of c-Met

expression are implanted into immunocompromised mice.[8]

Dosing: Animals are treated with Teliso-V intravenously at various dose levels and

schedules (e.g., once every 2 or 3 weeks).[10]

Endpoints: Tumor volume is measured regularly using calipers. Animal body weight is

monitored as a general measure of toxicity. At the end of the study, tumors may be excised

for biomarker analysis (e.g., IHC for c-Met).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.drugs.com/monograph/telisotuzumab-vedotin-tllv.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC9401525/
https://www.researchgate.net/publication/354078715_Phase_I_Study_of_2-_or_3-Week_Dosing_of_Telisotuzumab_Vedotin_an_Antibody-Drug_Conjugate_Targeting_c-Met_Monotherapy_in_Patients_with_Advanced_Non-Small_Cell_Lung_Carcinoma
https://ascopubs.org/doi/10.1200/JCO.24.00720
https://ascopubs.org/doi/10.1200/JCO.2018.78.7697
https://pmc.ncbi.nlm.nih.gov/articles/PMC9401525/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12424682?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Control Groups: Vehicle control and potentially a non-targeting ADC control are included to

demonstrate specificity.

General Toxicology Studies
Objective: To evaluate the safety profile and determine the maximum tolerated dose (MTD)

and dose-limiting toxicities (DLTs) in relevant animal species.

Methodology:

Species: Typically conducted in two species (a rodent, e.g., rat, and a non-rodent, e.g.,

cynomolgus monkey) in accordance with regulatory guidelines.

Dosing: Repeat-dose intravenous administration of Teliso-V for a defined period (e.g., 4 or

13 weeks).

Monitoring: Includes clinical observations, body weight, food consumption, ophthalmology,

electrocardiography (ECG), and clinical pathology (hematology, coagulation, serum

chemistry).

Pathology: At termination, a full necropsy is performed, with organ weights recorded and a

comprehensive set of tissues collected for histopathological examination.

Preclinical Workflow Visualization
The diagram below outlines a typical workflow for the preclinical assessment of an antibody-

drug conjugate like Telisotuzumab Vedotin.
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Caption: General Preclinical Development Workflow for an ADC.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b12424682?utm_src=pdf-body-img
https://www.benchchem.com/product/b12424682?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12424682?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. aacrjournals.org [aacrjournals.org]

2. researchgate.net [researchgate.net]

3. Expanding the Repertoire for "Large Small Molecules": Prodrug ABBV-167 Efficiently
Converts to Venetoclax with Reduced Food Effect in Healthy Volunteers - PubMed
[pubmed.ncbi.nlm.nih.gov]

4. Pharmaceutical Development Challenges in a Beyond Rule of Five Prodrug: Case Study
of ABBV-167, Phosphate Prodrug of Venetoclax - PubMed [pubmed.ncbi.nlm.nih.gov]

5. What is Telisotuzumab vedotin used for? [synapse.patsnap.com]

6. Telisotuzumab vedotin: The first-in-class c-Met-targeted antibody-drug conjugate granted
FDA accelerated approval for treatment of non-squamous non-small cell lung cancer
(NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]

7. go.drugbank.com [go.drugbank.com]

8. ascopubs.org [ascopubs.org]

9. drugs.com [drugs.com]

10. Phase I Study of 2- or 3-Week Dosing of Telisotuzumab Vedotin, an Antibody–Drug
Conjugate Targeting c-Met, Monotherapy in Patients with Advanced Non–Small Cell Lung
Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

11. researchgate.net [researchgate.net]

12. ascopubs.org [ascopubs.org]

To cite this document: BenchChem. [Technical Whitepaper on the Preclinical Toxicology of
Telisotuzumab Vedotin (ABBV-167)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12424682#abbv-167-preclinical-toxicology-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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